![molecular formula C45H50ClN7O6 B10829399 N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-4-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]benzamide](/img/structure/B10829399.png)
N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-4-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ARD-2128 is a proteolysis-targeting chimera (PROTAC) compound designed to degrade the androgen receptor (AR) protein. It has shown significant promise in the treatment of prostate cancer by targeting and degrading AR, which plays a crucial role in the progression of this disease . ARD-2128 exhibits excellent plasma and microsomal stability across multiple species, including humans, mice, rats, dogs, and monkeys .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ARD-2128 involves the design and assembly of a bifunctional molecule that links a ligand for the androgen receptor to a ligand for an E3 ubiquitin ligase. This bifunctional molecule facilitates the ubiquitination and subsequent degradation of the androgen receptor. The synthetic route typically involves multiple steps, including the preparation of the individual ligands, the linker, and the final conjugation to form the PROTAC molecule .
Industrial Production Methods
Industrial production of ARD-2128 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to maintain consistency and efficacy of the final product. The production would also need to comply with regulatory standards for pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
ARD-2128 undergoes several types of chemical reactions, primarily focusing on its role as a PROTAC. These reactions include:
Ubiquitination: ARD-2128 facilitates the ubiquitination of the androgen receptor, marking it for degradation by the proteasome.
Binding Reactions: The compound binds to both the androgen receptor and the E3 ubiquitin ligase, forming a ternary complex that brings the two proteins into proximity.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of ARD-2128 include:
Ligands for Androgen Receptor: These are small molecules that specifically bind to the androgen receptor.
Ligands for E3 Ubiquitin Ligase: These molecules bind to the E3 ubiquitin ligase, facilitating the ubiquitination process.
Linkers: Chemical linkers are used to connect the two ligands, forming the bifunctional PROTAC molecule.
Major Products Formed
The major product formed from the reactions involving ARD-2128 is the ubiquitinated androgen receptor, which is subsequently degraded by the proteasome. This degradation leads to a reduction in androgen receptor levels and inhibition of prostate cancer cell growth .
Scientific Research Applications
ARD-2128 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
ARD-2128 exerts its effects through a mechanism known as proteolysis-targeting chimera (PROTAC) technology. The compound consists of two ligands connected by a linker:
Androgen Receptor Ligand: This ligand binds to the androgen receptor, targeting it for degradation.
E3 Ubiquitin Ligase Ligand: This ligand binds to an E3 ubiquitin ligase, facilitating the ubiquitination of the androgen receptor.
The binding of ARD-2128 to both the androgen receptor and the E3 ubiquitin ligase forms a ternary complex, bringing the two proteins into proximity. This proximity allows the E3 ubiquitin ligase to ubiquitinate the androgen receptor, marking it for degradation by the proteasome. The degradation of the androgen receptor leads to a reduction in its levels and inhibition of prostate cancer cell growth .
Comparison with Similar Compounds
ARD-2128 is unique among PROTAC compounds due to its high potency, oral bioavailability, and stability. Similar compounds include:
ARV-110: Another PROTAC targeting the androgen receptor, but with different pharmacokinetic properties.
ARD-266: A PROTAC with a similar mechanism of action but targeting different proteins.
ARD-69: Another PROTAC compound with distinct structural features and target specificity.
These compounds share the common goal of targeting and degrading specific proteins, but ARD-2128 stands out due to its impressive pharmacokinetic profile and efficacy in preclinical models .
Properties
Molecular Formula |
C45H50ClN7O6 |
|---|---|
Molecular Weight |
820.4 g/mol |
IUPAC Name |
N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-4-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]benzamide |
InChI |
InChI=1S/C45H50ClN7O6/c1-44(2)42(45(3,4)43(44)59-32-11-7-29(25-47)35(46)24-32)49-38(55)28-5-8-30(9-6-28)52-21-19-50(20-22-52)26-27-15-17-51(18-16-27)31-10-12-33-34(23-31)41(58)53(40(33)57)36-13-14-37(54)48-39(36)56/h5-12,23-24,27,36,42-43H,13-22,26H2,1-4H3,(H,49,55)(H,48,54,56) |
InChI Key |
BWDWHHAZFQBJQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(C1OC2=CC(=C(C=C2)C#N)Cl)(C)C)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)CC5CCN(CC5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![64-[6-Carboxy-4,5-dihydroxy-3-(10-methylundecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44-tetrahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid](/img/structure/B10829327.png)
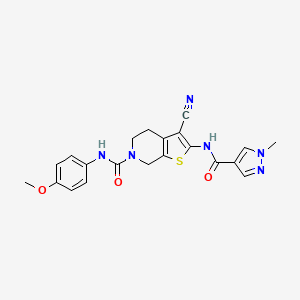
![(2S,4R)-1-[(2R)-3-[[4-[[4-[4-[[5-chloro-4-(methylamino)pyrimidin-2-yl]amino]-3-methoxybenzoyl]piperazin-1-yl]methyl]cyclohexyl]methylsulfanyl]-2-[(1-fluorocyclopropanecarbonyl)amino]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10829344.png)
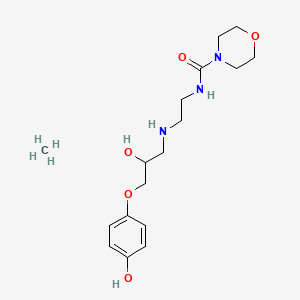
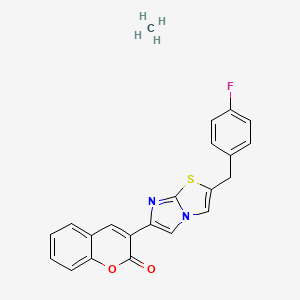
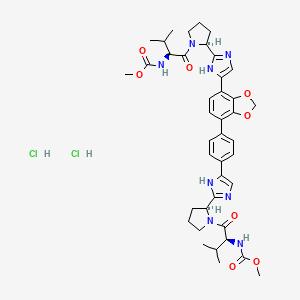
![64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(10-methylundecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44-tetrahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid](/img/structure/B10829367.png)
![2-methyl-N-[[1-(4-phenylpiperazin-1-yl)cyclohexyl]methyl]-3,4-dihydro-1H-isoquinoline-5-carboxamide](/img/structure/B10829372.png)
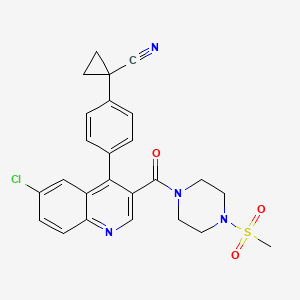
![(E)-but-2-enedioic acid;N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide;methane](/img/structure/B10829384.png)
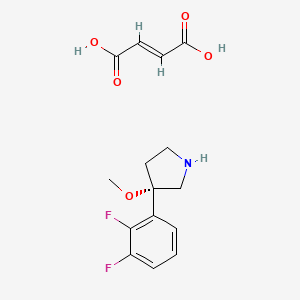
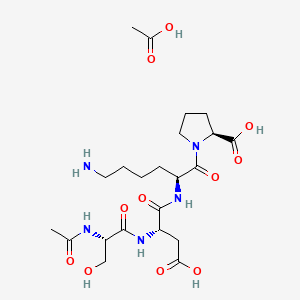
![1-[2-(2-ethylphenoxy)ethyl]azepane;hydrochloride](/img/structure/B10829415.png)
![3-[3,5-bis(trifluoromethyl)phenoxy]-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B10829419.png)
